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Executive Summary
Dipraglurant (ADX48621) is an orally active, selective, and potent negative allosteric

modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is being

investigated as a therapeutic agent for Parkinson's disease (PD), primarily for the treatment of

levodopa-induced dyskinesia (LID), a debilitating side effect of long-term levodopa therapy.[3]

[4] This technical guide provides an in-depth overview of the mechanism of action of

dipraglurant, supported by preclinical and clinical data, detailed experimental methodologies,

and visual representations of the relevant signaling pathways.

The Role of mGluR5 in Parkinson's Disease
Pathophysiology
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a

hallmark of Parkinson's disease. This neuronal degeneration leads to a cascade of

neurochemical imbalances within the basal ganglia, a group of subcortical nuclei crucial for

motor control. A key consequence of dopamine depletion is the hyperactivity of glutamatergic

pathways, which contributes to both the motor symptoms of PD and the development of LID.[5]

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is highly

expressed in the basal ganglia, particularly in the striatum. In the context of PD, the
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overstimulation of mGluR5 by glutamate is believed to play a significant role in the aberrant

signaling that underlies motor complications. Therefore, modulating mGluR5 activity presents a

promising therapeutic strategy to restore balance in the basal ganglia circuitry without directly

targeting the compromised dopaminergic system.

Dipraglurant's Molecular Mechanism of Action
Dipraglurant functions as a negative allosteric modulator of mGluR5. Unlike competitive

antagonists that bind to the glutamate binding site, NAMs like dipraglurant bind to a distinct

allosteric site on the receptor. This binding event induces a conformational change in the

receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling

pathways upon glutamate binding. This allosteric modulation allows for a more nuanced

inhibition of receptor activity, potentially offering a better safety and tolerability profile compared

to competitive antagonists.

The primary mechanism of dipraglurant involves the attenuation of excessive glutamate

signaling at mGluR5-expressing neurons. By dampening the overactive glutamatergic

transmission in the basal ganglia, dipraglurant helps to normalize the pathological signaling

patterns that contribute to the involuntary movements characteristic of LID.
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Figure 1: Dipraglurant's modulation of the mGluR5 signaling pathway.

Preclinical Evidence
In Vitro Studies
Dipraglurant has been characterized as a potent and selective mGluR5 NAM with an IC50 of

21 nM.

In Vivo Studies in Animal Models
Preclinical studies in rodent and primate models of Parkinson's disease have demonstrated the

efficacy of dipraglurant in reducing dyskinesia without compromising the antiparkinsonian

effects of levodopa.

MPTP Macaque Model of Levodopa-Induced Dyskinesia:

In a well-established model using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated

macaques, oral administration of dipraglurant resulted in a dose-dependent reduction in both

choreic and dystonic LID. A 30 mg/kg dose was identified as the most effective, significantly

inhibiting dyskinesias without affecting the therapeutic efficacy of levodopa.

Preclinical Efficacy of Dipraglurant in MPTP

Macaques

Model
MPTP-treated macaques with levodopa-induced

dyskinesia

Doses Tested 3, 10, and 30 mg/kg (oral)

Primary Outcome Reduction in dyskinesia severity

Key Finding

Dose-dependent reduction in choreic and

dystonic LID, with the 30 mg/kg dose showing

the best effect.

Effect on Levodopa Efficacy
No alteration of levodopa's antiparkinsonian

effects.
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Rodent Models of Motor and Non-Motor Symptoms:

Studies in rodent models have further supported the potential of dipraglurant. It has been

shown to dose-dependently reduce haloperidol-induced catalepsy, a model for parkinsonian

motor symptoms. Furthermore, dipraglurant has exhibited anxiolytic, antidepressant, and anti-

compulsive-like effects in various rodent behavioral models, suggesting potential benefits for

the non-motor symptoms of PD.

Preclinical Effects of Dipraglurant in Rodent

Models

Model
Haloperidol-induced catalepsy (motor symptom

model)

Effect Dose-dependent reduction in catalepsy.

Model Vogel conflict-drinking test (anxiety model)

Effect
Increased punished licks, indicative of anxiolytic

effect.

Model Forced swim test (depression model)

Effect
Decreased immobility time, suggesting

antidepressant effect.

Model
Marble-burying test (obsessive-compulsive

model)

Effect Decreased number of buried marbles.

Clinical Development and Efficacy
Dipraglurant has undergone clinical evaluation to assess its safety, tolerability, and efficacy in

patients with Parkinson's disease and LID.

Phase 2a Clinical Trial (NCT01336088)
A Phase 2a, double-blind, placebo-controlled, randomized, 4-week, parallel-group, multicenter

dose-escalation study was conducted to evaluate dipraglurant in PD patients with moderate to
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severe LID.

Key Findings:

Efficacy: Dipraglurant demonstrated a statistically significant reduction in peak dose

dyskinesia as measured by the modified Abnormal Involuntary Movement Scale (mAIMS). A

20% reduction was observed on day 1 with a 50 mg dose, and a 32% reduction on day 14

with a 100 mg dose.

Safety and Tolerability: The primary objective of the study was met, with dipraglurant
showing a good safety and tolerability profile. The most frequently reported adverse events

were dizziness, nausea, fatigue, and worsening of dyskinesia between doses.

Pharmacokinetics: Dipraglurant was rapidly absorbed, with a time to maximum plasma

concentration (tmax) of approximately 1 hour. The 100 mg dose resulted in a mean

maximum plasma concentration (Cmax) of 1844 ng/mL on day 28.

Phase 2a Clinical Trial (NCT01336088) - Key

Quantitative Data

Study Design
Double-blind, placebo-controlled, randomized,

4-week dose-escalation

Patient Population 76 PD patients with moderate to severe LID

Dosing Regimen
Escalation from 50 mg once daily to 100 mg

three times daily

Primary Endpoint Safety and tolerability

Secondary Efficacy Endpoint
Change in modified Abnormal Involuntary

Movement Scale (mAIMS)

mAIMS Reduction (vs. Placebo)
Day 1 (50 mg): 20% (p=0.04) Day 14 (100 mg):

32% (p=0.04)

Pharmacokinetics (100 mg dose) tmax: ~1 hour Cmax (Day 28): 1844 ng/mL

Phase 2b/3 Clinical Trial (NCT04857359)
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A subsequent Phase 2b/3 trial was initiated to further evaluate the safety and efficacy of

dipraglurant in a larger patient population over a 12-week period. However, this trial was

halted due to slow recruitment, partly attributed to the COVID-19 pandemic.

Experimental Protocols
MPTP Macaque Model of Levodopa-Induced Dyskinesia
(as per Bezard et al., 2014)

Animal Model: Cynomolgus macaques are treated with MPTP to induce a parkinsonian state.

LID Induction: Following stabilization of parkinsonian symptoms, animals are treated with

increasing doses of levodopa until stable and reproducible dyskinesias are established.

Drug Administration: A crossover study design is employed where each animal receives

dipraglurant (e.g., 3, 10, 30 mg/kg, orally) or placebo in a randomized order, with a washout

period between treatments.

Behavioral Assessment: Dyskinesia is scored by trained observers blinded to the treatment

condition, using a validated rating scale. Parkinsonian disability is also assessed.

Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug

administration to determine the pharmacokinetic profile of dipraglurant.
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Figure 2: Experimental workflow for the MPTP macaque model of LID.
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Phase 2a Clinical Trial Protocol (NCT01336088)
Study Population: Patients with a diagnosis of Parkinson's disease experiencing moderate to

severe levodopa-induced dyskinesia.

Study Design: A multicenter, double-blind, placebo-controlled, randomized (2:1 drug to

placebo), parallel-group study.

Treatment Regimen: A 4-week dose-escalation period where patients receive increasing

doses of dipraglurant (or placebo), starting from 50 mg once daily and titrating up to 100 mg

three times daily.

Primary Outcome Measures: Assessment of safety and tolerability through monitoring of

adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Secondary Outcome Measures:

Efficacy: Assessed using the modified Abnormal Involuntary Movement Scale (mAIMS),

patient diaries to record "on" and "off" time, and the Unified Parkinson's Disease Rating

Scale (UPDRS).

Pharmacokinetics: Blood samples are collected at specified visits to determine the

pharmacokinetic parameters of dipraglurant.

Conclusion
Dipraglurant's mechanism of action as a negative allosteric modulator of mGluR5 offers a

targeted approach to mitigating levodopa-induced dyskinesia in Parkinson's disease. By

selectively dampening the excessive glutamatergic signaling in the basal ganglia, dipraglurant
has demonstrated efficacy in preclinical models and early-phase clinical trials. While further

clinical validation is needed, the data to date support the continued investigation of

dipraglurant as a potential adjunctive therapy to improve the management of motor

complications in Parkinson's disease. Moreover, its potential to address non-motor symptoms

warrants further exploration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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